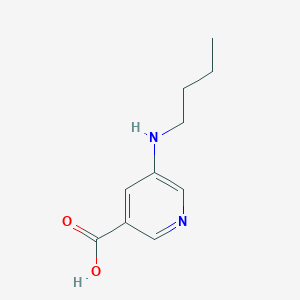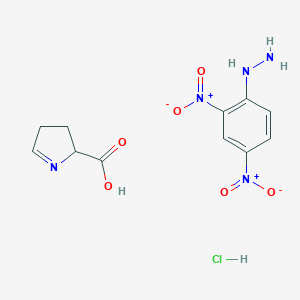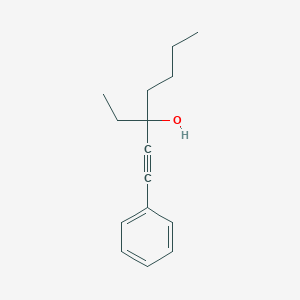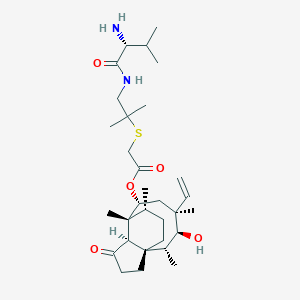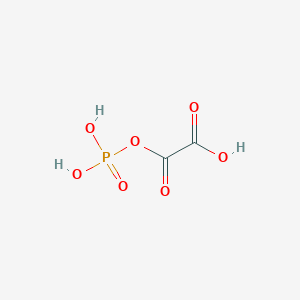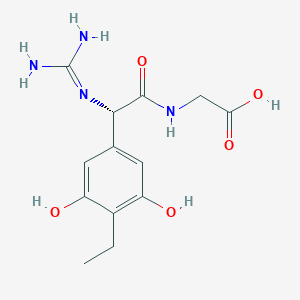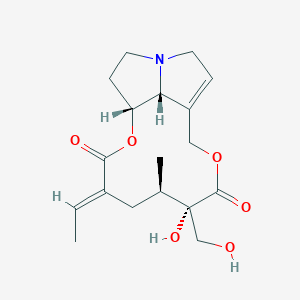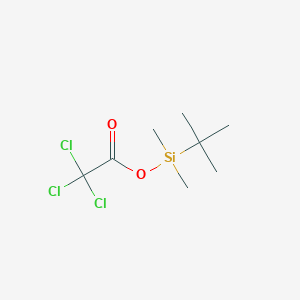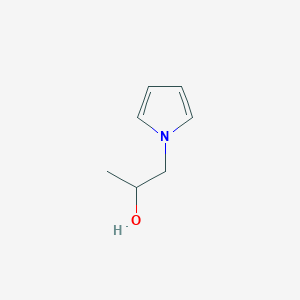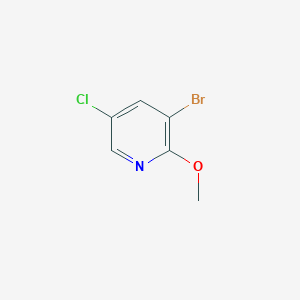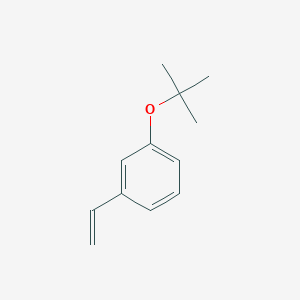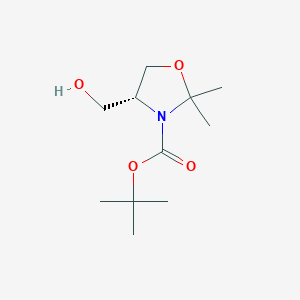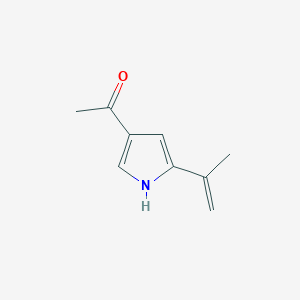
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPE is a pyrrole-based compound that has been synthesized through various methods and has shown promising results in different areas of research.
Wissenschaftliche Forschungsanwendungen
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is in the field of organic electronics. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in solar cells due to its high electron mobility and good photovoltaic performance.
In addition to its applications in organic electronics, 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in cancer therapy. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
Wirkmechanismus
The mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is not well understood. However, it has been reported that 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone may exert its cytotoxic effects through the induction of oxidative stress and the inhibition of cell proliferation. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit various biochemical and physiological effects. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been reported to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its high purity and yield. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit cytotoxic effects, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone. One potential direction is to further investigate its applications in organic electronics, particularly in the development of OFETs and solar cells. Another potential direction is to explore its potential use in cancer therapy, including the development of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone-based drugs. Additionally, further research is needed to understand the mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone and its potential toxicity.
Synthesemethoden
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the reaction of 3-acetylpyrrole with propargyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-acetylpyrrole with propargyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. These methods have been reported to yield 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone with high purity and yield.
Eigenschaften
IUPAC Name |
1-(5-prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-5,10H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWUAABYLAWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

